

Spectroscopic Profile of 4-Methoxybenzophenone: A Technical Guide

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Compound of Interest

Compound Name: **4-Methoxybenzophenone**

Cat. No.: **B1664615**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxybenzophenone** (CAS No: 611-94-9), a key intermediate in organic synthesis and a common scaffold in medicinal chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Methoxybenzophenone**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.85 - 7.82	m	2H	Aromatic Protons (ortho to C=O, unsubstituted ring)
7.77 - 7.74	m	2H	Aromatic Protons (ortho to C=O, methoxy-substituted ring)
7.58 - 7.54	m	1H	Aromatic Proton (para to C=O, unsubstituted ring)
7.47	t, $J = 7.6$ Hz	2H	Aromatic Protons (meta to C=O, unsubstituted ring)
6.96	dd, $J = 8.8, 2.0$ Hz	2H	Aromatic Protons (meta to C=O, methoxy-substituted ring)
3.88	s	3H	Methoxy Protons (- OCH_3)

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data[1]

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Type	Assignment
195.6	C	Carbonyl Carbon (C=O)
163.2	C	Aromatic Carbon (para to C=O, attached to -OCH ₃)
138.3	C	Aromatic Carbon (ipso to C=O, unsubstituted ring)
132.6	CH	Aromatic Carbon (ortho to C=O, methoxy-substituted ring)
131.9	CH	Aromatic Carbon (para to C=O, unsubstituted ring)
130.1	C	Aromatic Carbon (ipso to C=O, methoxy-substituted ring)
129.8	CH	Aromatic Carbon (ortho to C=O, unsubstituted ring)
128.2	CH	Aromatic Carbon (meta to C=O, unsubstituted ring)
113.6	CH	Aromatic Carbon (meta to C=O, methoxy-substituted ring)
55.5	CH ₃	Methoxy Carbon (-OCH ₃)

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
212	56.47	[M] ⁺ (Molecular Ion)
213	29.30	[M+1] ⁺
135	99.99	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
105	21.43	[C ₆ H ₅ CO] ⁺
77	13.25	[C ₆ H ₅] ⁺ (Phenyl cation)

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3060	Medium	C-H Stretch	Aromatic
~2950	Medium	C-H Stretch	-OCH ₃
~1650	Strong	C=O Stretch	Ketone
~1600, 1575, 1500	Medium-Strong	C=C Stretch	Aromatic Ring
~1260	Strong	C-O Stretch	Aryl Ether
~1170	Strong	C-O Stretch	Aryl Ether
~840	Strong	C-H Bend (out-of-plane)	1,4-disubstituted ring
~700, 640	Strong	C-H Bend (out-of-plane)	Monosubstituted ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **4-Methoxybenzophenone**.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **4-Methoxybenzophenone** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
 - Ensure complete dissolution, using gentle vortexing if necessary.
 - Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
 - The final sample height in the NMR tube should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - The NMR spectra are acquired on a 400 MHz spectrometer.
 - The instrument is locked onto the deuterium signal of the CDCl_3 solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A sufficient relaxation delay is used to ensure accurate integration of all carbon signals.
- Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- Phase and baseline corrections are applied.
- The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
- Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Methoxybenzophenone**.

Methodology (KBr Pellet Method):

- Sample and KBr Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
 - Place approximately 1-2 mg of **4-Methoxybenzophenone** and 100-200 mg of dry KBr into a clean agate mortar.
- Grinding and Mixing:
 - Grind the mixture with an agate pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.
- Pellet Formation:
 - Transfer a portion of the powdered mixture into a pellet die.
 - Assemble the die and place it in a hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:

- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- A background spectrum of a pure KBr pellet or of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Methoxybenzophenone**.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

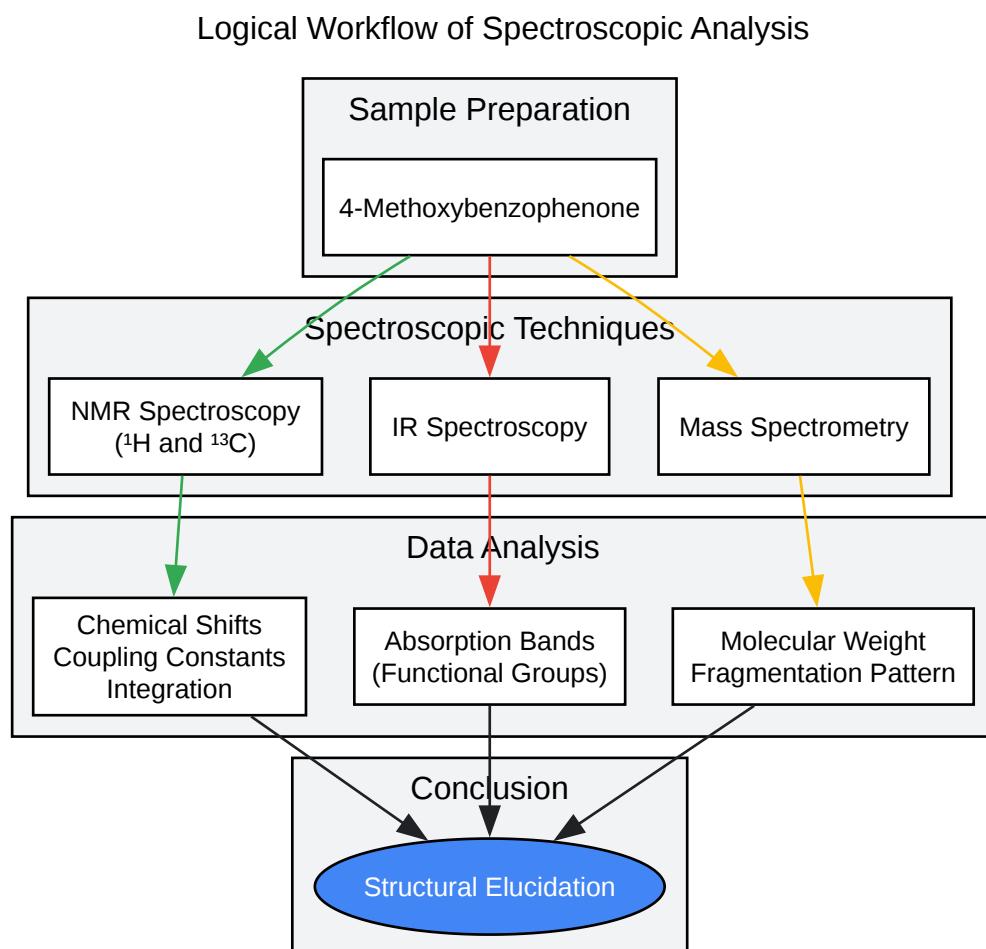
- Sample Preparation:
 - Prepare a dilute solution of **4-Methoxybenzophenone** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation and Data Acquisition:
 - Introduce the sample into the gas chromatograph, which separates the analyte from any impurities.
 - The separated analyte is then introduced into the ion source of the mass spectrometer.
 - In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis:

- The mass spectrum is plotted as relative intensity versus m/z.
- The peak with the highest m/z value generally corresponds to the molecular ion $[M]^+$, providing the molecular weight of the compound.
- The fragmentation pattern provides information about the structure of the molecule.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Methoxybenzophenone**.

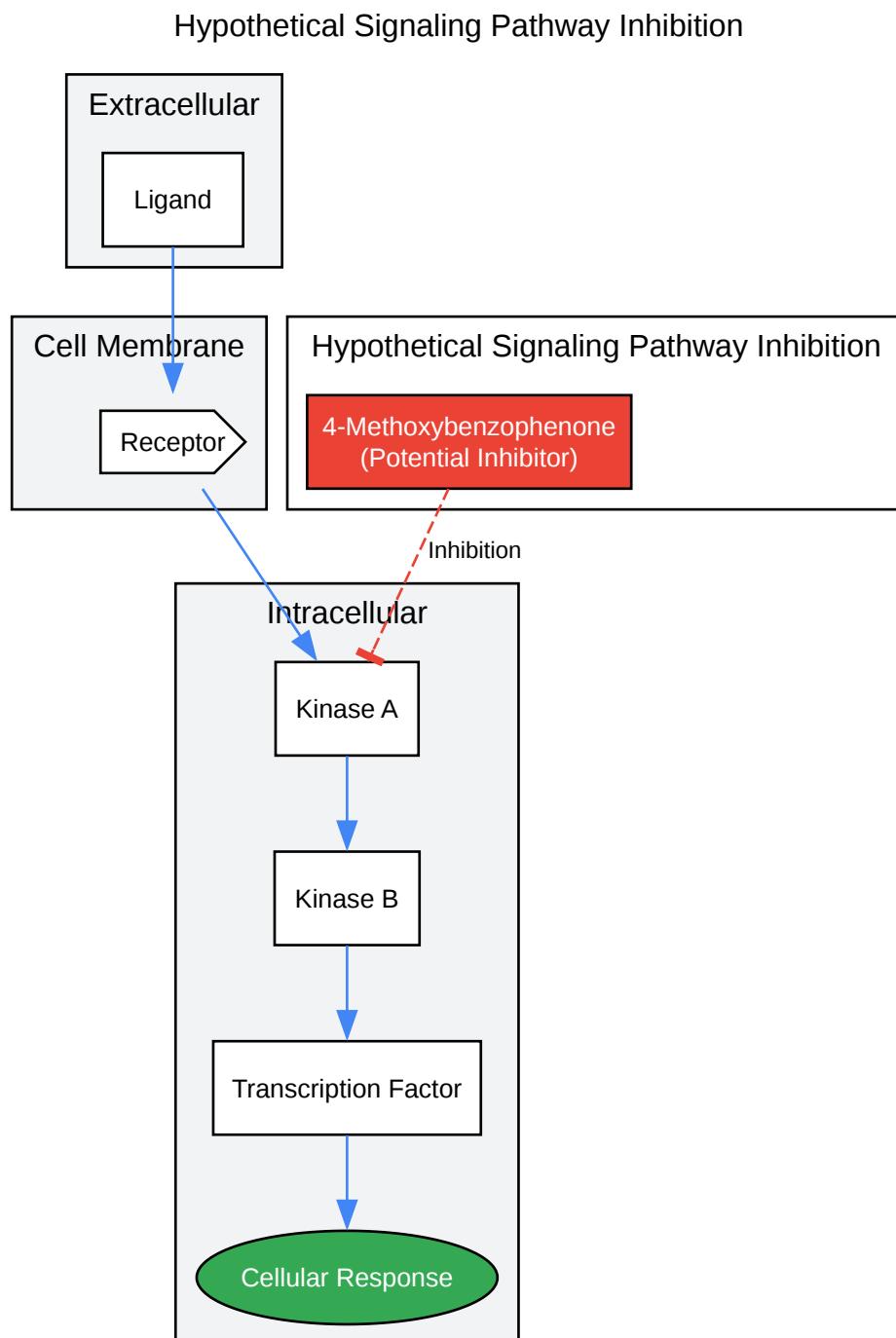


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Caption: Logical Workflow of Spectroscopic Analysis.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical signaling pathway that could be investigated using a molecule like **4-Methoxybenzophenone** as a potential inhibitor.



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Caption: Hypothetical Signaling Pathway Inhibition.

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